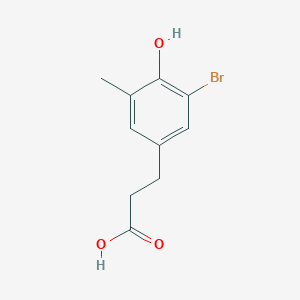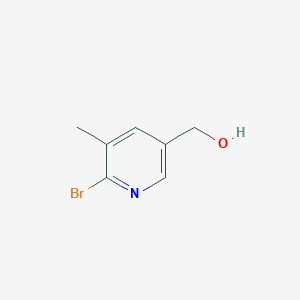
3-溴-5-碘苯硼酸
描述
3-Bromo-5-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrIO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and iodine at the 3 and 5 positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility.
科学研究应用
3-Bromo-5-iodophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: It is used in the production of advanced materials and as a reagent in various industrial chemical processes.
作用机制
Target of Action
The primary target of 3-Bromo-5-iodophenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
3-Bromo-5-iodophenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-5-iodophenylboronic acid participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.
Result of Action
The result of the action of 3-Bromo-5-iodophenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical synthesis .
Action Environment
The action of 3-Bromo-5-iodophenylboronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
3-Bromo-5-iodophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The interaction of 3-Bromo-5-iodophenylboronic acid with enzymes such as homoserine transacetylase and other biomolecules is essential for its function in biochemical pathways . These interactions often involve the formation of covalent bonds, which are critical for the stability and reactivity of the compound in various biochemical processes.
Cellular Effects
The effects of 3-Bromo-5-iodophenylboronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Bromo-5-iodophenylboronic acid has been shown to affect the oxidative coupling reactions within cells, thereby impacting cellular metabolism and energy production . Additionally, its role in gene expression modulation is significant, as it can influence the transcriptional activity of various genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 3-Bromo-5-iodophenylboronic acid exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with active sites, thereby altering their activity. For example, 3-Bromo-5-iodophenylboronic acid can inhibit homoserine transacetylase, leading to changes in metabolic flux and gene expression . These molecular interactions are crucial for understanding the compound’s mechanism of action in various biochemical contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-iodophenylboronic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-iodophenylboronic acid remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to alter cellular metabolism and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-iodophenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, 3-Bromo-5-iodophenylboronic acid can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
3-Bromo-5-iodophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, its interaction with homoserine transacetylase affects the synthesis of key metabolites, thereby altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 3-Bromo-5-iodophenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and metabolism.
Subcellular Localization
3-Bromo-5-iodophenylboronic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and cellular processes, as it ensures the compound’s availability at the sites of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential bromination and iodination of phenylboronic acid. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine or iodinating reagents for iodination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 3-Bromo-5-iodophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Bromo-5-iodophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving 3-Bromo-5-iodophenylboronic acid. It forms carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidative Coupling: This reaction involves the coupling of the boronic acid with other arenes or alkenes under oxidative conditions.
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidative Coupling: Oxidants (e.g., Cu(OAc)2), solvents (e.g., acetonitrile).
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidative Coupling: Coupled arenes or alkenes.
Substitution Reactions: Substituted phenylboronic acids.
相似化合物的比较
3-Iodophenylboronic Acid: Similar in structure but lacks the bromine substituent.
3-Bromophenylboronic Acid: Similar in structure but lacks the iodine substituent.
4-Bromophenylboronic Acid: Bromine is substituted at the 4 position instead of the 3 position.
Uniqueness: 3-Bromo-5-iodophenylboronic acid is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and coupling possibilities, making it a valuable compound in synthetic chemistry.
属性
IUPAC Name |
(3-bromo-5-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVNOFYLAAPTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)I)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


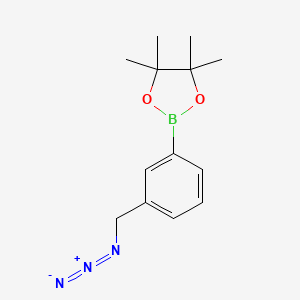
![2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid](/img/structure/B1528117.png)
![[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol](/img/structure/B1528119.png)
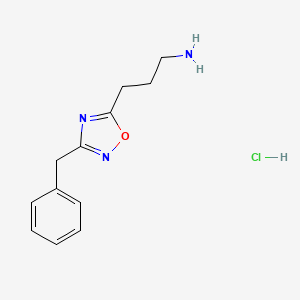
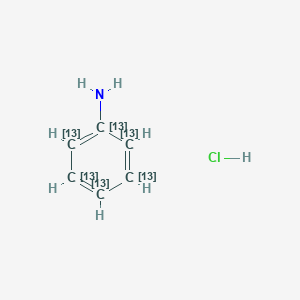
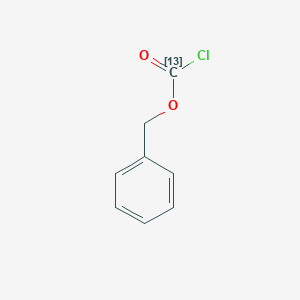
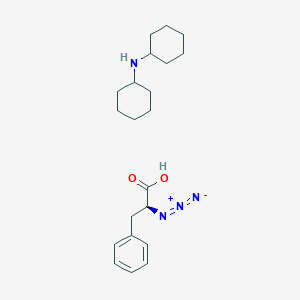
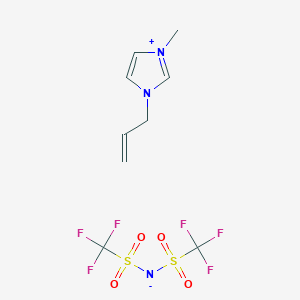
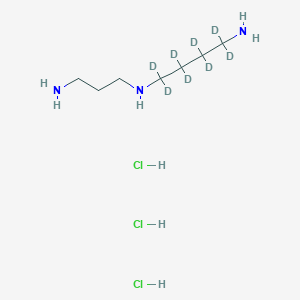
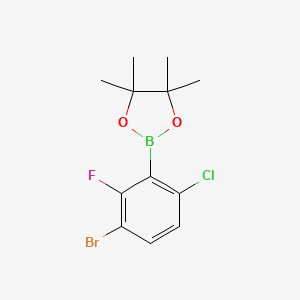
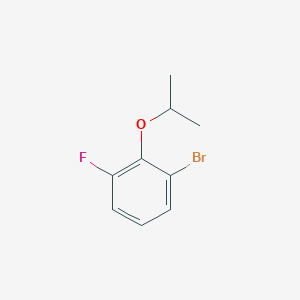
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)
